molecular formula C6H3BrF3N B2738840 5-Bromo-3-(difluoromethyl)-2-fluoropyridine CAS No. 1805222-04-1

5-Bromo-3-(difluoromethyl)-2-fluoropyridine

Cat. No.: B2738840
CAS No.: 1805222-04-1
M. Wt: 225.996
InChI Key: BMPXRHMVKOFTSU-UHFFFAOYSA-N
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Description

5-Bromo-3-(difluoromethyl)-2-fluoropyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of bromine, fluorine, and difluoromethyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(difluoromethyl)-2-fluoropyridine typically involves the bromination of 3-(difluoromethyl)-2-fluoropyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually conducted at low temperatures to ensure selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(difluoromethyl)-2-fluoropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-3-(difluoromethyl)-2-fluoropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine, fluorine, and difluoromethyl groups can influence its binding affinity and specificity towards these targets .

Biological Activity

5-Bromo-3-(difluoromethyl)-2-fluoropyridine is a halogenated pyridine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound features a pyridine ring substituted with bromine and fluorine atoms, which can influence its reactivity and biological properties. The compound can be synthesized through various methods, including palladium-catalyzed cross-coupling reactions, which allow for the introduction of the difluoromethyl group at the desired position on the pyridine ring .

1. Antimicrobial Activity

Research indicates that halogenated pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds related to this compound have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In one study, derivatives demonstrated inhibition rates exceeding 90% against E. coli, highlighting their potential as antimicrobial agents .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies have shown that derivatives can inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases. The presence of multiple halogen substituents appears to enhance this activity, possibly through modulation of cellular signaling pathways .

3. Anticancer Potential

The anticancer activity of this compound has also been explored. In vitro studies have indicated that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values lower than those of conventional chemotherapeutics like 5-Fluorouracil . The mechanism of action may involve the inhibition of specific kinases involved in cell proliferation and survival pathways.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • Halogen Substitution : The presence of bromine and fluorine enhances both antimicrobial and anticancer activities compared to non-halogenated analogs.
  • Difluoromethyl Group : This group appears to contribute significantly to the compound's reactivity and biological efficacy, particularly in inhibiting specific enzymes involved in tumor progression .
SubstituentBiological ActivityRemarks
BromineHigh antimicrobial activityEnhances interaction with bacterial membranes
FluorineIncreased cytotoxicityModulates receptor binding affinity
DifluoromethylPotent kinase inhibitionInfluences metabolic pathways in cancer cells

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

  • Antimicrobial Efficacy : A study demonstrated that a derivative of this compound exhibited over 90% inhibition against E. coli, suggesting its potential as a lead compound in antibiotic development .
  • Cancer Cell Apoptosis : In vitro assays showed that compounds derived from this structure induced significant apoptosis in breast cancer cell lines, with mechanisms involving mitochondrial pathway activation being proposed .
  • Inflammation Modulation : Research indicated that certain derivatives could reduce levels of pro-inflammatory cytokines by up to 70%, showcasing their potential for therapeutic applications in inflammatory diseases .

Properties

IUPAC Name

5-bromo-3-(difluoromethyl)-2-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3N/c7-3-1-4(5(8)9)6(10)11-2-3/h1-2,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPXRHMVKOFTSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805222-04-1
Record name 5-bromo-3-(difluoromethyl)-2-fluoropyridine
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